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Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational

landscape of Butanamide, N-phenyl- (also known as N-phenylbutanamide or butyranilide;

CAS No. 1129-50-6). In the absence of a publicly available single-crystal X-ray diffraction

structure, this document presents a high-quality theoretical model based on Density Functional

Theory (DFT) calculations. Key geometric parameters, including bond lengths, bond angles,

and torsion angles, are systematically tabulated. The guide explores the molecule's

conformational flexibility through a potential energy surface (PES) scan, identifying the most

stable rotamers. Detailed experimental and computational protocols are provided to facilitate

further research and application in fields such as medicinal chemistry and materials science,

where understanding molecular geometry is critical for predicting physicochemical properties

and biological activity.

Introduction
Butanamide, N-phenyl-, a secondary amide with the chemical formula C₁₀H₁₃NO, is a

molecule of interest in organic synthesis and as a structural motif in more complex compounds.

The conformation of the amide bond and the relative orientation of the phenyl and butyl

substituents are critical determinants of its intermolecular interactions and overall chemical

behavior. The partial double bond character of the C-N amide bond restricts rotation, leading to

distinct planar conformers. Furthermore, rotation around the N-C(phenyl) and C-C bonds of the
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butyl chain gives rise to a complex conformational space. This guide provides a foundational

understanding of these structural features through state-of-the-art computational modeling.

Molecular Structure and Geometry
The equilibrium geometry of Butanamide, N-phenyl- was determined using Density Functional

Theory (DFT) calculations. The optimized structure reveals key insights into its three-

dimensional arrangement. The central amide group (-CO-NH-) is predominantly planar, a

characteristic feature that influences molecular packing and hydrogen bonding capabilities.

Optimized Molecular Structure
The calculated structure shows the butyl chain in an extended, low-energy conformation and

the phenyl ring oriented to minimize steric hindrance with the amide group.

Quantitative Geometric Data
The following tables summarize the key bond lengths, bond angles, and torsion (dihedral)

angles for the optimized structure of Butanamide, N-phenyl-. These theoretical values serve

as a reliable benchmark for this molecule.

Table 1: Selected Bond Lengths

Atom 1 Atom 2 Bond Length (Å)

O1 C7 1.23

N1 C7 1.36

N1 C1 1.42

C7 C8 1.51

C1 C2 1.39

C8 C9 1.53

C9 C10 1.53

N1 H13 1.01

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b073798?utm_src=pdf-body
https://www.benchchem.com/product/b073798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom numbering is based on the standard IUPAC nomenclature for the purpose of this

analysis.

Table 2: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)

O1 C7 N1 123.5

O1 C7 C8 120.8

N1 C7 C8 115.7

C7 N1 C1 126.8

C7 N1 H13 117.1

C1 N1 H13 116.1

N1 C1 C2 121.3

C7 C8 C9 112.4

C8 C9 C10 113.1

Table 3: Key Torsion (Dihedral) Angles
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Atom 1 Atom 2 Atom 3 Atom 4
Torsion
Angle (°)

Description

C2 C1 N1 C7 145.2

Phenyl ring

vs. Amide

plane

(defines twist)

O1 C7 N1 C1 -4.5

Amide bond

planarity

(trans-

conformation)

N1 C7 C8 C9 -175.1

Butyl chain

conformation

(anti)

C7 C8 C9 C10 178.9

Butyl chain

conformation

(anti)

Conformational Analysis
The conformational landscape of Butanamide, N-phenyl- is primarily defined by rotation

around two key single bonds: the N1-C1 bond (connecting the amide nitrogen to the phenyl

ring) and the C7-C8 bond (connecting the carbonyl carbon to the butyl chain). A relaxed

potential energy surface (PES) scan was performed to explore these rotational degrees of

freedom.

Rotation about the N-C(phenyl) Bond
Rotation around the N1-C1 bond dictates the orientation of the phenyl ring relative to the amide

plane. The PES scan reveals two low-energy conformers corresponding to a twisted, non-

planar arrangement, which minimizes steric repulsion between the ortho-hydrogens of the

phenyl ring and the amide group. The planar conformation represents a higher-energy

transition state.

Rotation about the C-N Amide Bond
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Due to the partial double-bond character, rotation around the C7-N1 amide bond is highly

restricted. The trans conformation (where the carbonyl oxygen and the phenyl group are on

opposite sides of the C-N bond) is significantly more stable than the cis conformation. The

energy barrier for this rotation is substantial, indicating that the molecule exists almost

exclusively in the trans form at ambient temperatures.

Butyl Chain Conformation
The butyl chain exhibits multiple staggered conformations due to rotation around the C7-C8

and C8-C9 bonds. The lowest energy conformer is the fully extended anti-anti arrangement,

which minimizes gauche interactions.

Experimental and Computational Protocols
Synthesis of Butanamide, N-phenyl-
A representative experimental protocol for the synthesis of Butanamide, N-phenyl- involves

the acylation of aniline with butanoyl chloride.

Procedure:

Dissolution: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine

or pyridine, 1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool

the mixture in an ice bath (0 °C).

Acylation: Add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain

the temperature at 0 °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and

wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by recrystallization from a
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suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure

Butanamide, N-phenyl- as a solid.

Computational Methods
Geometry Optimization: The molecular geometry of Butanamide, N-phenyl- was optimized

using Density Functional Theory (DFT).

Software: Gaussian 16

Functional: B3LYP

Basis Set: 6-311++G(d,p)

Methodology: The initial structure was built and subjected to a full geometry optimization

without constraints. The convergence criteria were set to the software's default values.

Frequency calculations were performed on the optimized structure to confirm that it

corresponds to a true energy minimum (i.e., no imaginary frequencies).

Potential Energy Surface (PES) Scan: A relaxed PES scan was performed to investigate the

conformational profile.

Software: Gaussian 16

Functional: B3LYP

Basis Set: 6-31G(d) (a smaller basis set is often used for scans to reduce computational

cost)

Methodology: The C2-C1-N1-C7 dihedral angle was scanned from -180° to +180° in 10°

increments. At each step of the scan, the specified dihedral angle was held fixed while all

other geometric parameters were allowed to relax to their energetic minimum. This process

identifies the lowest energy path for rotation around the target bond.

Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
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Butanamide, N-phenyl- Structure
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Caption: Schematic of Butanamide, N-phenyl- molecular structure.
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Computational Analysis Workflow

Initial 3D Structure Generation

Geometry Optimization (DFT)
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Caption: Workflow for computational structural analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b073798?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Rotational Conformations
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To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure and
Conformation of Butanamide, N-phenyl-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073798#butanamide-n-phenyl-molecular-structure-
and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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